molecular formula C13H13ClN2O3S2 B7613089 N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide

Cat. No.: B7613089
M. Wt: 344.8 g/mol
InChI Key: NZDGVAWWOCMAFW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide is a chemical compound that features a chlorophenyl group, a thiophene ring, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-(thiophen-2-ylamino)propanamide: Lacks the sulfonyl group.

    N-(2-bromophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(2-chlorophenyl)-3-(furan-2-ylsulfonylamino)propanamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide is unique due to the presence of both the chlorophenyl and thiophene-sulfonylamino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-10-4-1-2-5-11(10)16-12(17)7-8-15-21(18,19)13-6-3-9-20-13/h1-6,9,15H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDGVAWWOCMAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCNS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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